(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester
Description
(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester (CAS: 126330-91-4; MFCD18836313) is a chiral piperazine derivative featuring a ketone group at position 6 and a methyl ester at position 2 in the (R)-configuration. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing chiral building blocks for peptidomimetics and enzyme inhibitors . Its stereochemical purity and functional groups enable selective reactivity in nucleophilic substitutions and cyclization reactions.
Properties
IUPAC Name |
methyl (2R)-6-oxopiperazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h4,7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHRCQHMSQLRIC-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of protected piperazines . Deprotection of these intermediates with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial processes.
Chemical Reactions Analysis
Types of Reactions: (2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms or the carbon atoms of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperazine derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Piperazine derivatives are known for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. This compound may be explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the keto and ester groups allows the compound to form hydrogen bonds and other interactions with target proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the piperazine ring.
Comparison with Similar Compounds
Structural Variations and Key Features
The table below highlights structural differences, molecular properties, and applications of (2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester and related compounds:
Functional Group Impact
- In contrast, 5-oxo derivatives (e.g., QP-3267) exhibit altered electronic profiles, affecting binding affinities .
- Ester vs. Carboxylic Acid : Methyl esters (target compound, CAS 2758-98-7) improve membrane permeability compared to free carboxylic acids (1246552-66-8), which are more polar and suited for aqueous reactions .
- Chirality : The (R)-configuration in the target compound provides stereoselectivity unavailable in racemic analogs like 6-Chloropyrazine-2-carboxylic acid methyl ester .
Research Findings and Trends
- Stereochemical Purity : Studies emphasize the target compound’s role in asymmetric synthesis, achieving >95% enantiomeric excess in peptidase inhibitors .
- Salt Forms : Hydrochloride salts (QP-3267, CAS 2758-98-7) enhance aqueous solubility by 3–5-fold compared to free bases .
- Heterocyclic Diversity : Pyridine and pyrazine analogs demonstrate broader bioactivity spectra but lower metabolic stability than piperazine derivatives .
Biological Activity
(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester, also known as methyl (2R)-6-oxopiperazine-2-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields.
- Molecular Formula : C8H14N2O3
- Molecular Weight : 174.20 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Anticancer Properties
Studies have also highlighted the anticancer potential of this compound. In vitro assays showed that this compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. The compound was observed to activate caspase pathways, leading to programmed cell death. The IC50 values for these cell lines were reported at concentrations significantly lower than those required for many conventional chemotherapeutics .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Receptor Modulation : Preliminary studies suggest that it may modulate receptor activity, affecting signaling pathways related to cell growth and apoptosis.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against various pathogens. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 32 | 15 |
| S. aureus | 16 | 20 |
| Pseudomonas aeruginosa | 64 | 10 |
This study concluded that the compound demonstrates promising antibacterial activity, particularly against Gram-positive bacteria.
Case Study 2: Anticancer Activity
In vitro experiments conducted on breast cancer cell lines revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, as shown in Table 2.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
The findings indicate a significant reduction in viability at higher concentrations, supporting its potential use in cancer therapy.
Q & A
Q. What are the common synthetic routes for (2R)-6-oxo-2-piperazinecarboxylic acid methyl ester, and how do reaction conditions influence stereochemical purity?
The synthesis typically involves multi-step sequences starting from chiral precursors. For example, chiral amino esters (e.g., L-serine methyl ester) can undergo hydrogenation with Pd/C under a hydrogen atmosphere to introduce stereospecificity . Critical factors include:
- Catalyst selection : Palladium-based catalysts (e.g., 10% Pd/C) ensure controlled hydrogenation without racemization.
- Solvent system : Methanol or ethanol is often used to maintain solubility of intermediates.
- Temperature/pH : Reactions are performed at room temperature with pH adjustments (via triethylamine) to stabilize intermediates.
Validation of stereochemical purity requires chiral HPLC or polarimetry .
Q. How can researchers optimize purification methods for this compound?
Purification strategies depend on solubility and functional groups:
- Chromatography : Flash chromatography with gradients of CHCl/MeOH (98:2) effectively separates esters from polar byproducts .
- Recrystallization : Use of propan-2-ol or ethyl acetate/hexane mixtures improves crystalline yield.
- HPLC validation : Reverse-phase C18 columns with mobile phases (e.g., methanol/water with 0.1% TFA) confirm purity >95% .
Q. What spectroscopic techniques are essential for structural characterization?
- NMR : H and C NMR identify key signals (e.g., ester carbonyl at ~170 ppm, piperazine protons at 3.0–4.5 ppm) .
- IR : Peaks at ~1720 cm confirm ester C=O stretching .
- Mass spectrometry : High-resolution MS (HRMS) distinguishes molecular ions from fragmentation artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data during ester hydrolysis studies?
Hydrolysis rates vary with pH and substituents. For example:
- Acidic conditions : Protonation of the piperazine nitrogen slows hydrolysis due to reduced nucleophilicity.
- Basic conditions : Ester cleavage accelerates via hydroxide attack, but competing ring-opening reactions may occur .
Methodological solutions: - pH-stat titration : Monitors real-time hydrolysis kinetics.
- Isotopic labeling : O-tracing distinguishes hydrolysis pathways .
Q. What strategies are effective for designing bioisosteric analogs of this compound?
Bioisosteric replacement focuses on maintaining hydrogen-bonding and steric profiles:
- Ester → Amide substitution : Replace methyl ester with tert-butyl carbamate (Boc) to enhance metabolic stability .
- Piperazine ring modifications : Introduce sp-hybridized carbons (e.g., 4-methylpiperazine) to modulate conformational flexibility .
Validation requires molecular docking and ADMET profiling .
Q. How can X-ray crystallography address discrepancies in proposed reaction mechanisms?
Single-crystal X-ray analysis resolves ambiguities in stereochemistry and intermediate structures. For example:
- Hydrogen bonding networks : Confirm intramolecular interactions stabilizing transition states .
- Torsion angles : Reveal steric hindrance in intermediates, guiding solvent selection (e.g., DMF for bulky substrates) .
Sample preparation: Co-crystallize with heavy atoms (e.g., bromine derivatives) for phasing .
Key Considerations for Experimental Design
- Scale-up challenges : Replace Pd/C with heterogeneous catalysts (e.g., Raney Ni) to reduce costs .
- Data reproducibility : Use internal standards (e.g., deuterated DMSO) in NMR to control solvent effects .
- Contradictory bioactivity : Compare free carboxylic acid vs. ester forms in cell-based assays to clarify mode of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
